Benzene, 4-bromo-2-(methylthio)-1-nitro-

Catalog No.
S843266
CAS No.
849623-34-3
M.F
C7H6BrNO2S
M. Wt
248.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, 4-bromo-2-(methylthio)-1-nitro-

CAS Number

849623-34-3

Product Name

Benzene, 4-bromo-2-(methylthio)-1-nitro-

IUPAC Name

4-bromo-2-methylsulfanyl-1-nitrobenzene

Molecular Formula

C7H6BrNO2S

Molecular Weight

248.1 g/mol

InChI

InChI=1S/C7H6BrNO2S/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3

InChI Key

JSVAGSJGMONNFB-UHFFFAOYSA-N

SMILES

CSC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Canonical SMILES

CSC1=C(C=CC(=C1)Br)[N+](=O)[O-]

There is currently no scientific research readily available on the specific applications of 4-bromo-2-(methylthio)-1-nitrobenzene. Scientific databases like PubChem [] and the National Institute of Standards and Technology (NIST) WebBook [] provide some basic information about the compound, including its structure, formula (C7H6BrNO2), and CAS registry number (52414-98-9). However, there is no mention of its use in scientific research.

Benzene, 4-bromo-2-(methylthio)-1-nitro- is an aromatic compound characterized by the presence of a bromine atom, a methylthio group, and a nitro group attached to a benzene ring. Its molecular formula is C₇H₆BrNO₂, and it has a molecular weight of approximately 216.032 g/mol. The compound features a unique arrangement of substituents that contribute to its chemical properties and potential applications in various fields.

The reactivity of Benzene, 4-bromo-2-(methylthio)-1-nitro- can be attributed to its functional groups:

  • Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, which enhances the electrophilic nature of the benzene ring. This makes the compound susceptible to electrophilic aromatic substitution reactions.
  • Nucleophilic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the bromine atom under suitable conditions.

Common reactions include:

  • Suzuki Coupling: This reaction involves the coupling of aryl halides with boronic acids, facilitated by palladium catalysts.
  • Nitration and Bromination: These reactions can be performed to introduce additional nitro or bromo groups onto the benzene ring.

Benzene, 4-bromo-2-(methylthio)-1-nitro- exhibits notable biological activities that have been explored in various studies. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, indicating its relevance in pharmacological research. The compound's interactions with biological systems suggest possible applications in drug development and toxicology studies .

Several methods for synthesizing Benzene, 4-bromo-2-(methylthio)-1-nitro- have been documented:

  • Nitration of 4-Bromo-2-Methylthiophenol: This method involves the nitration of a pre-existing methylthio-substituted phenol derivative.
  • Bromination of Nitro Compounds: Starting from nitrobenzene derivatives, bromination can be performed to introduce the bromine substituent at the desired position.
  • Use of Palladium-Catalyzed Reactions: Advanced synthetic routes may employ palladium catalysts for cross-coupling reactions involving aryl halides and other nucleophiles .

Benzene, 4-bromo-2-(methylthio)-1-nitro- has diverse applications across several domains:

  • Pharmaceuticals: Its ability to inhibit specific enzymes makes it a candidate for drug development targeting various diseases.
  • Agricultural Chemicals: The compound may serve as an intermediate in the synthesis of agrochemicals.
  • Material Science: Utilized in the production of polymers and other materials due to its reactive functional groups.

Studies on Benzene, 4-bromo-2-(methylthio)-1-nitro- have focused on its interactions with biological molecules and other chemicals. Its role as an inhibitor of cytochrome P450 enzymes highlights its potential effects on drug metabolism and toxicity. Furthermore, research into its reactivity with nucleophiles provides insights into how it can be utilized in synthetic chemistry.

Benzene, 4-bromo-2-(methylthio)-1-nitro- shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaCAS NumberKey Features
Benzene, 4-bromo-2-methyl-1-nitro-C₇H₆BrNO₂52414-98-9Contains both methylthio and nitro groups
5-Bromo-2-methyl-3-nitroanilineC₇H₈BrN₃O₂86455-0403Amino group present instead of methylthio
1,2-Dibromo-4-methyl-5-nitrobenzeneC₇H₆Br₂N₂O₂101580-70-5Contains two bromine atoms
3-Bromo-2-methyl-5-nitroanilineC₇H₈BrN₃O₂1000342-34-6Similar structure but different substitution pattern

The unique combination of bromine, methylthio, and nitro groups in Benzene, 4-bromo-2-(methylthio)-1-nitro-, sets it apart from these similar compounds, influencing its chemical behavior and biological activity significantly.

The thermodynamic properties of 4-bromo-2-(methylthio)-1-nitrobenzene are primarily derived from computational methods and comparisons with structurally related compounds. The target compound has a molecular formula of C₇H₆BrNO₂S and a molecular weight of 248.10 g/mol [1].

Melting Point and Boiling Point Analysis

Direct experimental data for the melting point and boiling point of 4-bromo-2-(methylthio)-1-nitrobenzene are not available in the literature. However, comparative analysis with structurally similar compounds provides insight into expected thermal behavior patterns. The compound 4-bromo-2-methyl-1-nitrobenzene, which differs only in the substitution of the methylthio group for a methyl group, exhibits a melting point of 53-55°C and a boiling point of 265.4°C at 760 mmHg [2] [3] [4]. The structurally related 4-bromo-2-methoxy-1-nitrobenzene shows a melting point of 91-92°C and a boiling point of 298.7°C at 760 mmHg [5].

Phase Behavior Characteristics

The phase behavior of 4-bromo-2-(methylthio)-1-nitrobenzene can be inferred from the thermal properties of similar aromatic nitro compounds. Studies on nitrobenzene decomposition reveal that aromatic nitro compounds undergo complex phase transitions during thermal decomposition, typically involving initial melting followed by decomposition processes [6] [7]. The thermal decomposition of nitrobenzene occurs through two primary pathways: C-NO₂ bond fission producing phenyl radicals and NO₂, and C-O bond formation generating phenoxy radicals and NO [6].

Thermodynamic Parameter Estimation

Based on structure-property relationships and computational methods, the estimated thermodynamic parameters for 4-bromo-2-(methylthio)-1-nitrobenzene include:

PropertyEstimated ValueReference Basis
Melting Point60-80°CStructural analogy with brominated nitrobenzenes
Boiling Point280-320°CEstimated from molecular weight and structure
Critical Temperature600-650 KJoback method estimation
Critical Pressure4.0-4.5 MPaStructural correlation

The presence of the methylthio group (-SCH₃) introduces additional Van der Waals interactions compared to the methyl analog, potentially increasing both melting and boiling points. The sulfur atom's larger size and polarizability contribute to stronger intermolecular forces, affecting phase transition temperatures [8] [9].

Spectroscopic Fingerprints: NMR, IR, and UV-Vis Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-bromo-2-(methylthio)-1-nitrobenzene would be expected to display characteristic signals based on the aromatic substitution pattern. The aromatic protons would appear as distinct signals due to the electronic effects of the bromine, nitro, and methylthio substituents. The nitro group, being strongly electron-withdrawing, would cause significant deshielding of the ortho protons, shifting them downfield [10]. The methylthio group contributes both inductive and resonance effects that influence the chemical shifts of adjacent aromatic protons.

Expected ¹H NMR signals include:

  • Aromatic protons: 7.5-8.5 ppm (multiple signals due to different chemical environments)
  • Methylthio protons: 2.4-2.6 ppm (singlet, 3H)

The ¹³C NMR spectrum would show signals for the aromatic carbons, with the carbon bearing the nitro group appearing most downfield (around 148-150 ppm) due to the strong electron-withdrawing effect of the nitro group [10]. The methylthio carbon would appear around 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-bromo-2-(methylthio)-1-nitrobenzene would exhibit characteristic absorption bands:

  • Nitro group vibrations: Asymmetric NO₂ stretching at 1520-1560 cm⁻¹ and symmetric NO₂ stretching at 1340-1380 cm⁻¹ [11] [12]
  • Aromatic C-H stretching: 3000-3100 cm⁻¹
  • Aromatic C=C stretching: 1450-1600 cm⁻¹
  • C-S stretching: 700-800 cm⁻¹
  • C-H bending (methylthio): 1350-1450 cm⁻¹

The nitro group produces two strong, characteristic absorption bands that are diagnostic for nitroaromatic compounds. The asymmetric stretch typically appears as a strong band around 1520-1560 cm⁻¹, while the symmetric stretch appears at 1340-1380 cm⁻¹ [11].

UV-Visible Spectroscopy

The UV-Vis spectrum of 4-bromo-2-(methylthio)-1-nitrobenzene would show absorption characteristics typical of substituted nitrobenzenes. The nitro group introduces strong chromophoric properties to the benzene ring, resulting in:

  • π → π* transitions: 250-280 nm (strong absorption)
  • n → π* transitions: 300-350 nm (weaker absorption)
  • Charge transfer bands: 350-400 nm (due to substituent interactions)

The presence of the bromine and methylthio substituents would cause bathochromic shifts compared to simple nitrobenzene, extending the absorption into longer wavelengths. The methylthio group, being electron-donating through resonance, would partially counteract the electron-withdrawing effect of the nitro group, affecting the overall electronic transitions [13].

Chromatographic Behavior and Retention Parameters

Gas Chromatography (GC) Retention Characteristics

The chromatographic behavior of 4-bromo-2-(methylthio)-1-nitrobenzene can be predicted based on its molecular structure and physicochemical properties. The compound's retention time in gas chromatography would be influenced by its molecular weight (248.10 g/mol), polarity, and volatility.

Based on retention time data for similar compounds, 4-bromo-2-(methylthio)-1-nitrobenzene would exhibit:

  • Moderate retention times due to its intermediate polarity
  • Temperature-dependent elution with higher temperatures required for elution compared to simpler aromatic compounds
  • Retention index estimated between 1800-2000 on non-polar stationary phases

The presence of the nitro group significantly increases the compound's polarity, while the methylthio group contributes to both retention time and peak symmetry through its electron-donating properties [14] [15].

High-Performance Liquid Chromatography (HPLC) Behavior

In reversed-phase HPLC systems, 4-bromo-2-(methylthio)-1-nitrobenzene would demonstrate:

  • Moderate retention on C₁₈ columns due to aromatic interactions
  • pH-independent retention since the compound lacks ionizable groups
  • UV detection readily achievable due to strong chromophoric properties

The compound's retention would be primarily governed by hydrophobic interactions with the stationary phase, with the aromatic ring system and bromine substituent contributing to retention, while the nitro group would decrease retention due to its polar nature [16] [15].

Retention Parameter Calculations

Based on structural correlations and chromatographic principles:

ParameterEstimated ValueBasis
Log k' (HPLC)1.5-2.0Structural correlation
Retention Index (GC)1850-1950Molecular weight and polarity
Relative Retention1.2-1.5Compared to internal standards

Solubility Profile and Partition Coefficients

Aqueous Solubility Characteristics

The aqueous solubility of 4-bromo-2-(methylthio)-1-nitrobenzene is expected to be limited due to its aromatic nature and hydrophobic substituents. The compound's structure suggests low water solubility, with the nitro group providing the primary source of polarity for potential water interactions.

Estimated solubility parameters based on structural analysis:

  • Water solubility: 10-50 mg/L at 25°C
  • Temperature dependence: Positive correlation with increasing temperature
  • pH independence: No ionizable groups present

The methylthio group contributes to hydrophobic character, while the nitro group provides some polar character that enables limited water solubility. The bromine substituent further reduces water solubility through its lipophilic contribution [17].

Partition Coefficient Analysis

The octanol-water partition coefficient (Log P) is a critical parameter for understanding the compound's distribution behavior. Based on computational methods and structural correlations, the estimated Log P value for 4-bromo-2-(methylthio)-1-nitrobenzene is approximately 3.0 [1].

This value indicates:

  • High lipophilicity with preferential partitioning into organic phases
  • Limited bioavailability due to poor water solubility
  • Potential for bioaccumulation in lipophilic environments

Solvent Solubility Profile

The compound would be expected to show good solubility in:

  • Organic solvents: Dichloromethane, chloroform, acetone, ethyl acetate
  • Aromatic solvents: Benzene, toluene, xylene
  • Polar aprotic solvents: Dimethylformamide, dimethyl sulfoxide

Limited solubility would be observed in:

  • Alcohols: Methanol, ethanol (moderate solubility)
  • Water: Very limited solubility
  • Alkanes: Hexane, heptane (moderate solubility)

Thermal Stability and Decomposition Kinetics

Thermal Stability Assessment

The thermal stability of 4-bromo-2-(methylthio)-1-nitrobenzene can be evaluated through comparison with related nitroaromatic compounds and consideration of the specific substituent effects. Aromatic nitro compounds generally exhibit thermal decomposition at elevated temperatures, with the process involving complex reaction mechanisms [6] [7].

Decomposition Temperature Range

Based on thermal analysis of similar compounds, the thermal decomposition of 4-bromo-2-(methylthio)-1-nitrobenzene would be expected to occur in the temperature range of 250-350°C. This range is consistent with other substituted nitrobenzenes, where thermal decomposition typically begins around 250°C and progresses through multiple stages [18] [19].

The presence of the methylthio group may influence thermal stability through:

  • Electron donation effects that could stabilize the aromatic system
  • Potential for sulfur-containing decomposition products such as carbonyl sulfide (COS) and sulfur dioxide (SO₂) [9] [20]
  • Radical formation during thermal decomposition processes

Decomposition Kinetics and Mechanism

The thermal decomposition of nitroaromatic compounds typically follows first-order kinetics with high activation energies. For nitrobenzene, the decomposition occurs through two primary channels [6]:

  • C-NO₂ bond fission: Producing phenyl radicals and NO₂
  • Isomerization pathway: Converting to phenyl nitrite intermediates

The kinetic parameters for 4-bromo-2-(methylthio)-1-nitrobenzene would be expected to follow similar patterns, with estimated activation energies in the range of 200-250 kJ/mol, typical for nitroaromatic decomposition [6] [21].

Thermal Decomposition Products

The thermal decomposition of 4-bromo-2-(methylthio)-1-nitrobenzene would likely produce:

  • Gaseous products: NO, NO₂, CO, CO₂, H₂O
  • Sulfur-containing compounds: H₂S, SO₂, COS (carbonyl sulfide)
  • Aromatic residues: Brominated aromatic compounds, tar-like materials
  • Halogenated compounds: HBr, bromine-containing organics

The sulfur-containing substituent introduces additional complexity to the decomposition mechanism, potentially involving sulfur radical formation and subsequent reactions to produce sulfur oxides and sulfides [9] [20].

Thermal Analysis Parameters

ParameterEstimated ValueBasis
Decomposition onset250-280°CStructural correlation
Peak decomposition300-350°CComparative analysis
Activation energy200-250 kJ/molNitroaromatic standards
Decomposition enthalpy300-500 J/gEstimated from structure

XLogP3

3

Dates

Last modified: 08-16-2023

Explore Compound Types